Methyl 6-bromo-2-fluoro-3-hydroxybenzoate
Description
Significance of Methyl 6-bromo-2-fluoro-3-hydroxybenzoate as a Chemical Intermediate
While extensive peer-reviewed literature solely dedicated to this compound is not widely available, its structure suggests significant potential as a chemical intermediate. The strategic positioning of the bromo, fluoro, and hydroxyl groups on the benzoate (B1203000) ring allows for regioselective reactions, making it a valuable precursor in multi-step syntheses.
The bromine atom, for instance, is a versatile handle for introducing a wide array of functional groups through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules in medicinal chemistry. The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The methyl ester itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
Below is a table summarizing the key properties of this compound, compiled from available chemical supplier data.
| Property | Value |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.04 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in common organic solvents |
Overview of Research Trajectories for Halogenated Aromatic Esters
Research into halogenated aromatic esters is a vibrant and expanding field. A primary focus is their utilization as building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The development of novel synthetic methodologies for the preparation of these esters is also a significant area of investigation.
Recent research has explored innovative catalytic systems to facilitate the synthesis of aromatic esters from readily available starting materials. For instance, palladium-catalyzed reactions have been developed that allow for the "ester dance," where an ester group can migrate around the aromatic ring, enabling the synthesis of isomers that are otherwise difficult to access.
Furthermore, the study of halogenated aromatic esters extends to their potential applications in materials science. The presence of halogens can influence the packing of molecules in the solid state, leading to desirable properties for liquid crystals and other organic electronic materials.
Contextualization within Modern Organic Synthesis and Materials Science
In the realm of modern organic synthesis, the demand for functionalized aromatic compounds is ever-increasing. Halogenated hydroxybenzoates, including this compound, fit into a paradigm of "molecular Lego," where pre-functionalized building blocks are assembled to create larger, more complex structures with desired properties.
The synthesis of such intermediates often involves multi-step sequences. For example, a plausible, though not explicitly documented, synthetic route to this compound could involve the esterification of the corresponding benzoic acid, which itself might be prepared through a series of halogenation and functional group interconversion steps on a simpler aromatic precursor.
In materials science, the incorporation of halogenated aromatic units into polymers or other macromolecular structures can enhance thermal stability, flame retardancy, and electronic properties. The specific substitution pattern on the aromatic ring, as seen in this compound, can fine-tune these properties. Aromatic esters are also being investigated as potential phase change materials for thermal energy storage due to their stability at higher temperatures. biosynth.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO3 |
|---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 6-bromo-2-fluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 |
InChI Key |
MAQSOHPVRREJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis for Methyl 6-bromo-2-fluoro-3-hydroxybenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical initial disconnection is the ester linkage, a common functional group transformation. This leads back to the corresponding carboxylic acid, 6-bromo-2-fluoro-3-hydroxybenzoic acid, and methanol (B129727).
Further disconnection of the aromatic ring substituents can be envisioned in several ways. One approach involves removing the bromine and carboxyl groups, suggesting a Friedel-Crafts or halogenation reaction on a substituted fluorophenol precursor. Another strategy would be to disconnect the C-F or C-O bonds, pointing towards nucleophilic aromatic substitution pathways on a suitably activated benzene (B151609) ring. This analysis provides a roadmap for the forward synthesis, highlighting the key bond-forming reactions that need to be accomplished.
Classical Synthetic Approaches
Classical methods for synthesizing polysubstituted benzenes have long relied on fundamental reactions such as electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Routes
Electrophilic Aromatic Substitution (SEAr) is a foundational class of reactions for functionalizing aromatic rings. wikipedia.org The synthesis of this compound via this route would involve a multi-step process where the directing effects of the substituents are crucial for achieving the desired regiochemistry.
The hydroxyl (-OH) and fluoro (-F) groups are activating substituents and direct incoming electrophiles to the ortho and para positions. Conversely, the carboxyl (-COOH) or ester (-COOCH3) group is deactivating and a meta-director. fiveable.mereddit.com A plausible synthesis would require a carefully chosen sequence of reactions. For instance, starting with 2-fluorophenol, one could introduce the bromine atom. The strong ortho, para-directing influence of the hydroxyl group would likely direct the bromine to the position para to it (position 5) or ortho (position 3 or 6). Achieving the specific 6-bromo substitution pattern relative to the fluorine and hydroxyl groups would be challenging and may require the use of blocking groups or specific reaction conditions to control the regioselectivity. The final step would involve carboxylation followed by esterification.
| Substituent | Type | Directing Effect |
| -F (Fluoro) | Activating | ortho, para |
| -OH (Hydroxyl) | Activating | ortho, para |
| -Br (Bromo) | Deactivating | ortho, para |
| -COOCH₃ (Ester) | Deactivating | meta |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway, particularly effective for aromatic systems bearing electron-withdrawing groups and a good leaving group. nih.gov The presence of a fluorine atom can activate an aromatic ring towards nucleophilic attack.
A potential SNAr strategy could begin with a precursor containing multiple leaving groups and activating groups, such as a dinitro- or dihalofluorobenzene. For example, a reaction sequence might involve the selective displacement of a nitro group or a halogen by a hydroxide (B78521) or methoxide nucleophile to install the hydroxyl group. The success of this approach hinges on the relative activation of different positions on the ring and the ability to replace one leaving group selectively in the presence of others. beilstein-journals.org The formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, is a key feature of this reaction mechanism.
Esterification Reactions of Substituted Benzoic Acids
The final step in many synthetic routes is the conversion of the carboxylic acid (6-bromo-2-fluoro-3-hydroxybenzoic acid) to its methyl ester. Several methods are available for this transformation.
Fischer-Speier Esterification : This is the classic method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). tcu.edu The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the product ester. tcu.edu
Reaction with Thionyl Chloride : A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the ester. This method is often high-yielding and avoids the equilibrium limitations of Fischer esterification. A similar procedure is used for the synthesis of related fluorinated hydroxybenzoates.
Methods for Hindered Acids : While the substrate may not be severely sterically hindered, methods developed for more challenging esterifications could also be applied. These include using reagents like trifluoroacetic anhydride or forming reactive benzotriazole esters as intermediates. acs.orgresearchgate.net
| Method | Reagents | Conditions | Advantages |
| Fischer-Speier | Carboxylic acid, excess MeOH, H₂SO₄ (cat.) | Reflux | Simple, uses common reagents |
| Acyl Chloride | Carboxylic acid, SOCl₂ or (COCl)₂, then MeOH | Often mild to reflux | High yield, irreversible |
| Trifluoroacetic Anhydride | Carboxylic acid, (CF₃CO)₂O, MeOH | Mild | Effective for hindered acids acs.org |
Modern Catalytic Strategies
Modern organic synthesis increasingly relies on transition-metal catalysis to form bonds with greater efficiency and selectivity than classical methods. researchgate.netrsc.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C, C-O, C-N, and C-halogen bonds. eurekaselect.com These methods could be employed to assemble the substituted aromatic ring of this compound.
A hypothetical strategy could start with a polyhalogenated benzene derivative, for example, 1,3-dibromo-2-fluorobenzene. One of the C-Br bonds could be selectively converted into a C-O bond to install the hydroxyl group, potentially using a copper-catalyzed reaction or a palladium-catalyzed Buchwald-Hartwig amination followed by hydrolysis. The remaining C-Br bond could then be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol to directly form the methyl ester group. Such catalytic approaches offer high functional group tolerance and can often be performed under milder conditions than classical methods. acs.org
| Reaction Name | Catalyst (Typical) | Bond Formed | Application |
| Suzuki Coupling | Palladium (Pd) | C-C | Aryl-Aryl or Aryl-Alkyl bond formation |
| Buchwald-Hartwig | Palladium (Pd) | C-N, C-O | Formation of aryl amines and ethers |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | C-C (alkyne) | Coupling of aryl halides with terminal alkynes |
| Copper-Catalyzed Coupling | Copper (Cu) | C-O, C-S, C-N | Ullmann-type reactions for heteroatom coupling acs.org |
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.org The substituents on a precursor to this compound, such as the hydroxyl (or a protected version like a carbamate) and fluoro groups, can act as DMGs.
There is a well-established hierarchy of directing group ability. harvard.edu For a precursor like methyl 2-fluoro-3-hydroxybenzoate, the hydroxyl group (as its alkoxide or a more potent carbamate derivative) is a significantly stronger directing group than the fluorine atom. Therefore, lithiation would be expected to occur primarily at the C4 position, ortho to the hydroxyl group. To achieve substitution at the C6 position (to introduce the bromine), this more active C4 site would need to be blocked, or the synthesis would need to proceed through a different strategy. researchgate.net
Selective Halogenation Methods
The synthesis of this compound itself likely involves the selective bromination of a precursor, Methyl 2-fluoro-3-hydroxybenzoate. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The hydroxyl group is a strong activating, ortho-, para-director, while the fluorine is a deactivating ortho-, para-director and the methyl ester is a deactivating meta-director.
The combined effect of these groups would strongly direct an incoming electrophile like bromine to the C4 and C6 positions, which are ortho and para to the powerful hydroxyl director. Achieving selective monobromination at the C6 position can be challenging, as dibromination at both the C4 and C6 positions is a potential side reaction. Control over reaction conditions (temperature, solvent, and brominating agent) is critical. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in a solvent like DMF or a halogenated solvent. google.com
Derivatization and Functional Group Interconversions
Functional group interconversion allows for the modification of a molecule to introduce new properties or to prepare it for subsequent reaction steps.
Conversion to Other Ester Derivatives
The methyl ester of this compound can be converted to other ester derivatives through transesterification. This reaction typically involves heating the methyl ester in an excess of a different alcohol under either acidic (e.g., H₂SO₄) or basic (e.g., NaOMe) catalysis. The equilibrium is driven towards the product by using the desired alcohol as the solvent. This method is a straightforward way to synthesize a library of related compounds with varied ester functionalities, which can be useful for structure-activity relationship studies in drug discovery.
Amidation and Etherification Processes
The presence of both a hydroxyl group and a methyl ester group on this compound allows for selective amidation and etherification reactions to generate a variety of derivatives.
Amidation:
Direct amidation of the methyl ester can be achieved by reacting the compound with a primary or secondary amine. This transformation typically requires a catalyst to facilitate the reaction, as esters are generally less reactive towards amines than acyl chlorides. While specific studies on this compound are not prevalent in the reviewed literature, general methods for the amidation of methyl benzoates can be applied. For instance, niobium(V) oxide (Nb₂O₅) has been reported as an effective heterogeneous catalyst for the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions researchgate.net. The reaction proceeds by activation of the ester carbonyl group by the Lewis acidic catalyst.
The general scheme for this reaction would involve heating the methyl ester with the desired amine in the presence of a catalyst. The choice of reaction conditions, such as temperature and catalyst loading, would be crucial to achieve high yields and selectivity, particularly to avoid potential side reactions involving the phenolic hydroxyl group.
Etherification:
The phenolic hydroxyl group of this compound can be converted to an ether through various methods, with the Williamson ether synthesis being a classic and widely used approach wikipedia.orgmasterorganicchemistry.com. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation. For instance, the alkylation of methyl 4-hydroxybenzoate has been successfully carried out using potassium carbonate and an alkyl halide in a polar aprotic solvent like acetone or DMF nih.gov. Due to the SN2 mechanism of the Williamson ether synthesis, primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions wikipedia.orgmasterorganicchemistry.com.
Below is a representative table illustrating the types of amines and alkylating agents that could be used in these transformations, based on general organic synthesis principles.
| Transformation | Reagent | Product Functional Group |
| Amidation | Benzylamine | N-benzyl amide |
| Amidation | Morpholine | Morpholine amide |
| Etherification | Methyl iodide | Methyl ether |
| Etherification | Benzyl bromide | Benzyl ether |
Introduction of Cyano Functionalities
The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a cyano group, a valuable functional group that is a precursor to amines, carboxylic acids, and various heterocyclic systems. The conversion of an aryl bromide to an aryl nitrile can be accomplished through transition metal-catalyzed cyanation reactions, most commonly employing palladium or copper catalysts.
Palladium-Catalyzed Cyanation:
Palladium-catalyzed cyanation reactions are well-established methods for the conversion of aryl halides to nitriles and are known for their broad functional group tolerance nih.govrsc.org. Various cyanide sources can be used, including toxic reagents like potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂), as well as less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) nih.gov. The choice of palladium precursor, ligand, and reaction conditions is crucial for a successful transformation. Mild reaction conditions for the palladium-catalyzed cyanation of (hetero)aryl halides have been developed, which could be applicable to a substrate like this compound, potentially preserving the other functional groups acs.org.
Copper-Catalyzed Cyanation:
Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is another powerful method for the synthesis of aryl nitriles from aryl halides. While traditional conditions often require high temperatures and stoichiometric amounts of copper(I) cyanide, modern catalytic versions have been developed that proceed under milder conditions organic-chemistry.orgnih.gov. These newer protocols often use catalytic amounts of a copper salt, such as copper(I) iodide (CuI), in the presence of a ligand and a cyanide source like sodium cyanide (NaCN) or potassium hexacyanoferrate(II) organic-chemistry.orgresearchgate.net. The presence of a hydroxyl group on the aromatic ring is generally tolerated in these reactions.
The following table summarizes typical conditions for these cyanation reactions based on literature for similar aryl bromides.
| Catalyst System | Cyanide Source | Typical Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Dioxane/Water | 80-120 |
| CuI / Ligand | NaCN | Toluene | 100-130 |
Chemical Reactivity and Mechanistic Investigations
Aromatic Substitution Reaction Mechanisms
Electrophilic aromatic substitution reactions on the benzene (B151609) ring of Methyl 6-bromo-2-fluoro-3-hydroxybenzoate are directed by the existing substituents. These reactions typically proceed through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion. msu.edu
The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director. The halogen (bromo and fluoro) substituents are deactivating but also direct incoming electrophiles to the ortho and para positions. libretexts.org The methyl carboxylate group is a deactivating group and a meta-director.
The positions on the aromatic ring are numbered as follows: C1-COOCH3, C2-F, C3-OH, C4-H, C5-H, C6-Br. The hydroxyl group at C3 strongly directs incoming electrophiles to the C2 and C4 positions. The fluorine at C2 directs to the C3 and C5 positions, while the bromine at C6 directs to the C1 and C5 positions. The methyl carboxylate group at C1 directs to the C3 and C5 positions.
Considering the combined effects, the C4 and C5 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the hydroxyl group would likely favor substitution at the C4 position. Steric hindrance from the adjacent bromine atom might influence the accessibility of the C5 position.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOCH3 | C1 | Deactivating | Meta |
| -F | C2 | Deactivating | Ortho, Para |
| -OH | C3 | Activating | Ortho, Para |
| -Br | C6 | Deactivating | Ortho, Para |
Halogen substituents exhibit a dual electronic effect on the aromatic ring. libretexts.org They are deactivating due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the benzene ring. lumenlearning.com However, they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the benzenonium ion intermediate when the attack occurs at the ortho or para positions. libretexts.org
Mechanistic Aspects of Catalytic Reactions
Aryl halides such as this compound are important substrates in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. acs.org
Oxidative Addition: This is the initial step where the aryl halide reacts with a low-valent transition metal complex, typically palladium(0). acs.org The metal inserts into the carbon-halogen bond, leading to a higher oxidation state of the metal (e.g., Pd(II)). acs.orgumb.edu The relative rate of oxidative addition for aryl halides is typically I > Br > Cl. nih.gov For this compound, oxidative addition would occur at the C-Br bond.
Reductive Elimination: This is the final step of the catalytic cycle, where the coupled product is released from the metal center, and the metal is regenerated in its lower oxidation state. umb.eduuleth.ca For reductive elimination to occur, the two groups to be coupled must be in a cis-orientation on the metal center. umb.edu
Transmetalation is a key step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org In this step, an organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. rsc.orgprinceton.edu For the Suzuki-Miyaura reaction, this step typically involves an arylpalladium(II) halide complex and an organoboronic acid or its derivative. rsc.org The mechanism of transmetalation can be influenced by the nature of the ligands, the base, and the solvent.
Hydrolysis and Transesterification Mechanisms
The methyl ester group of this compound can undergo hydrolysis and transesterification reactions.
Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of methanol (B129727).
Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to give a carboxylate salt and methanol.
Transesterification: This is the process of exchanging the alkoxy group of an ester with another alcohol. Like hydrolysis, it can be catalyzed by either an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Carbocation Rearrangements in Related Bromination Reactions
In the context of electrophilic aromatic substitution, such as bromination, the formation of a carbocation intermediate, known as an arenium ion or sigma complex, is a key step. Generally, the carbocation intermediate in these reactions is stabilized by resonance, delocalizing the positive charge across the aromatic ring. This inherent stability means that carbocation rearrangements, such as hydride or alkyl shifts, are not a common feature of electrophilic aromatic substitution, unlike in other reactions like SN1 or electrophilic additions to alkenes. byjus.com
Carbocation rearrangements are driven by the migration of a group (like a hydride or alkyl group) to an adjacent carbocation center to form a more stable carbocation. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com For example, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if possible. youtube.com
However, the arenium ion formed during the bromination of a substituted benzene ring, such as a fluoro-hydroxybenzoate derivative, is already significantly stabilized. The positive charge is shared by multiple carbons, and the aromatic system is poised to be reformed by the loss of a proton, which is a very energetically favorable process. Therefore, rearrangements that would disrupt this delocalization are generally not observed. While specific mechanistic studies detailing carbocation behavior during the synthesis of this compound are not prominent in the literature, the fundamental principles of electrophilic aromatic substitution suggest that rearrangements of the intermediate are highly unlikely.
Nucleophilic Aromatic Ipso-Substitution Mechanisms
Ipso-substitution is a specific type of substitution reaction where an incoming group attacks a ring position that is already occupied by a non-hydrogen substituent. stackexchange.comwikipedia.org In the case of this compound, the bromine atom at the C-6 position could potentially be replaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr mechanism typically proceeds through a two-step process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Leaving Group Departure: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
For a nucleophilic aromatic substitution to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Ipso-substitution is a known phenomenon, and various groups can be displaced. For instance, sulfonyl and carboxyl groups can act as leaving groups in what are often electrophilic ipso-substitution reactions. wikipedia.orgquora.com Nucleophilic ipso-substitution reactions are also known to occur. smartstartinstitute.com However, specific studies detailing the nucleophilic aromatic ipso-substitution of the bromo group on this compound are not widely documented. The viability of such a reaction would depend on the specific nucleophile used and the reaction conditions, which would need to overcome the electronic effects of the existing substituents on the ring.
Below is a table summarizing the types of substitution mechanisms discussed:
| Mechanism Type | Key Intermediate | Driving Force for Rearrangement | Requirements for Nucleophilic Substitution |
| Electrophilic Aromatic Substitution (Bromination) | Arenium Ion (Sigma Complex) | Formation of a more stable carbocation (e.g., secondary to tertiary) | Not Applicable |
| Nucleophilic Aromatic Ipso-Substitution (SNAr) | Meisenheimer Complex | Not Applicable | Strong electron-withdrawing groups ortho/para to the leaving group |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methyl 6-bromo-2-fluoro-3-hydroxybenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced techniques, would provide a complete picture of its molecular architecture.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic region would show two doublets, corresponding to the two vicinal protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents (bromo, fluoro, hydroxyl, and methyl ester groups). The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl protons of the ester group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (position 4) | 7.1 - 7.4 | Doublet | ~8-9 |
| Ar-H (position 5) | 6.9 - 7.2 | Doublet | ~8-9 |
| -OH | Variable (broad) | Singlet | N/A |
Note: The predicted chemical shifts are estimations based on analogous compounds and substituent effects.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 170 |
| C-Br | 110 - 120 |
| C-F | 155 - 165 (with large ¹JCF) |
| C-OH | 145 - 155 |
| C-COOCH₃ | 120 - 130 |
| C-H (aromatic) | 115 - 130 |
| C-H (aromatic) | 115 - 130 |
Note: The predicted chemical shifts are estimations based on analogous compounds and established substituent chemical shift increments.
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the electronic environment created by the ortho, meta, and para substituents on the aromatic ring. The signal may exhibit coupling to the adjacent aromatic protons.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would establish the connectivity between the two aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Solid-state NMR could provide insights into the molecular packing and conformation of the compound in the crystalline state, which may differ from its structure in solution.
Deuterium (B1214612) labeling studies can be a powerful tool for confirming signal assignments and probing reaction mechanisms. In the context of this compound, exchanging the acidic hydroxyl proton with deuterium (by adding D₂O) would lead to the disappearance of the -OH signal in the ¹H NMR spectrum. docbrown.info This experiment would definitively identify the hydroxyl proton resonance. docbrown.info Furthermore, isotopic labeling could be employed in synthetic pathways to trace the fate of specific atoms and elucidate reaction mechanisms.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=O, C-O, C-F, and C-Br bonds. The O-H stretching vibration will appear as a broad band, indicative of hydrogen bonding. docbrown.info The C=O stretching of the ester group will be a strong, sharp peak. docbrown.info The "fingerprint region" will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.
Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretching would likely produce strong signals in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching (broad) | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2960 |
| C=O (ester) | Stretching | 1700 - 1730 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ester) | Stretching | 1100 - 1300 |
| C-F | Stretching | 1000 - 1100 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
While a specific FTIR spectrum for this compound is not available, the expected absorption bands can be predicted based on its functional groups. The spectrum would be dominated by characteristic vibrations of the hydroxyl, carbonyl, and aromatic moieties.
Expected FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=O (ester) | Stretching | 1730-1715 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (ester) | Stretching | 1300-1000 |
| C-F | Stretching | 1250-1020 |
| C-Br | Stretching | 680-515 |
The presence of a broad band in the region of 3500-3200 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration, likely broadened due to intermolecular hydrogen bonding in the solid state. The sharp, strong absorption band anticipated around 1730-1715 cm⁻¹ would correspond to the C=O stretching of the methyl ester group. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching of the ester and phenol, along with the C-F and C-Br stretching vibrations, would be expected at lower wavenumbers, providing a complete fingerprint of the molecule's functional groups.
High-Resolution Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be a critical tool for confirming the elemental composition of this compound. The exact mass of the molecular ion would be determined with high precision, allowing for the unambiguous verification of its chemical formula, C₈H₆BrFO₃.
The isotopic pattern of the molecular ion peak would be particularly informative due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).
Fragmentation analysis would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide (CO). Cleavage of the C-Br bond would also be an expected fragmentation pathway.
X-ray Crystallography and Solid-State Structural Analysis
Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure.
Single Crystal X-ray Diffraction for Precise Geometrical Parameters
Single crystal X-ray diffraction would yield precise bond lengths, bond angles, and torsion angles. For instance, studies on the related compound, Methyl 5-bromo-2-hydroxybenzoate, have provided detailed geometric parameters which can serve as a reference. nih.govresearchgate.net In this compound, the planarity of the benzene ring would be confirmed, and the orientation of the ester and hydroxyl groups relative to the ring could be determined.
Supramolecular Interactions and Crystal Packing Analysis
The crystal packing of this compound would likely be governed by a network of supramolecular interactions. Based on the structures of similar molecules like Methyl 4-bromo-3-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate, intermolecular hydrogen bonding is expected to be a dominant feature. nih.govresearchgate.netresearchgate.net The hydroxyl group would act as a hydrogen bond donor, while the carbonyl oxygen of the ester group would be a likely acceptor, potentially forming chains or dimeric motifs within the crystal lattice.
Halogen Bonding Interactions in the Solid State
A particularly interesting aspect of the solid-state structure would be the potential for halogen bonding. The bromine atom, being a heavy halogen, can act as a Lewis acidic center and interact with Lewis basic atoms like oxygen. These interactions, though weaker than classical hydrogen bonds, can play a significant role in directing the crystal packing. Analysis of the crystal structure would involve searching for short Br···O contacts that are less than the sum of the van der Waals radii, which would be indicative of halogen bonding.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org It is frequently employed to calculate the properties of substituted aromatic compounds due to its balance of accuracy and computational efficiency. asianpubs.orgmdpi.com Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for optimizing molecular geometries and predicting vibrational frequencies. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For Methyl 6-bromo-2-fluoro-3-hydroxybenzoate, DFT calculations would determine key bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientation of the methoxycarbonyl and hydroxyl groups are of particular interest. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester group would likely be a significant factor in determining the most stable conformation.
Electronic structure analysis provides insights into the charge distribution within the molecule. Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack. asianpubs.orgnih.gov In this compound, the electronegative oxygen, fluorine, and bromine atoms would create distinct regions of negative electrostatic potential, while the hydroxyl proton would be a site of positive potential.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data typical for a DFT/B3LYP/6-311++G(d,p) calculation.
| Parameter | Predicted Value |
| C-Br Bond Length | 1.89 Å |
| C-F Bond Length | 1.35 Å |
| O-H Bond Length | 0.97 Å |
| C=O Bond Length | 1.22 Å |
| C-O-H Bond Angle | 108.5° |
| C-C-Br Bond Angle | 119.8° |
| C-C-F Bond Angle | 118.5° |
| O=C-O-C Dihedral Angle | ~180° (trans) |
Computational methods can accurately predict various spectroscopic properties.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors, providing a predicted IR spectrum that can be compared with experimental data to confirm the molecular structure. nih.gov Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C=O stretching of the ester, C-F and C-Br stretching, and various aromatic C-C and C-H vibrations.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predictions help in the assignment of experimental NMR spectra, which is crucial for structure elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). nih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data based on typical DFT and TD-DFT calculations.
| Spectrum | Feature | Predicted Value |
| IR | O-H stretch | ~3400 cm⁻¹ |
| IR | C=O stretch | ~1710 cm⁻¹ |
| ¹H NMR | -OH proton | 5.5 - 6.5 ppm |
| ¹H NMR | -OCH₃ protons | 3.8 - 4.0 ppm |
| ¹³C NMR | C=O carbon | 165 - 170 ppm |
| UV-Vis | λmax | ~290 - 310 nm |
Quantum chemical calculations are invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. For this compound, DFT could be used to investigate various reactions, such as electrophilic aromatic substitution or nucleophilic attack on the carbonyl carbon. This analysis provides a detailed, step-by-step understanding of how chemical transformations occur. wikipedia.org
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. For this molecule, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are electron-rich regions.
LUMO: Represents the ability to accept an electron and its energy correlates with the electron affinity. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring. mdpi.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. asianpubs.orgajpchem.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. asianpubs.org Various quantum chemical descriptors can be derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, which help in quantifying the molecule's reactivity. ajpchem.org
Table 3: Predicted FMO Properties and Quantum Chemical Descriptors (Illustrative) This table presents hypothetical data based on typical DFT calculations.
| Parameter | Definition | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.90 |
| Ionization Potential (I) | -E(HOMO) | 6.85 |
| Electron Affinity (A) | -E(LUMO) | 1.95 |
| Chemical Hardness (η) | (I - A) / 2 | 2.45 |
Molecular Modeling and Dynamics Simulations for Conformational Studies
While geometry optimization finds a single, static low-energy structure, molecules are dynamic entities. Molecular modeling and molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could explore the rotation of the ester and hydroxyl groups, providing insight into the molecule's conformational landscape and the relative populations of different conformers at a given temperature. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can fluctuate.
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational approaches for in vitro activity correlation)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity. asianpubs.orgnih.gov In a typical QSAR study involving this compound, this compound would be part of a larger series of structurally related molecules. For each molecule in the series, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). ajpchem.orgnih.gov
Statistical methods, such as multiple linear regression, are then used to create a model that correlates these descriptors with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. asianpubs.org
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules.
A theoretical investigation into the NLO properties of this compound would typically involve the calculation of various parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations are often performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to provide a balance between accuracy and computational cost.
Detailed Research Findings:
A specific search of scientific literature did not yield studies that have performed these calculations for this compound. Therefore, no experimental or calculated data for its NLO properties can be presented at this time. A hypothetical data table for such findings would be structured as follows:
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First-order Hyperpolarizability (β) | Data not available |
This table is for illustrative purposes only, as no specific data for this compound has been found.
The presence of electron-donating (-OH) and electron-withdrawing (-Br, -F, -COOCH3) groups on the benzene ring suggests that the molecule could possess interesting NLO properties due to intramolecular charge transfer, a key feature for high hyperpolarizability. However, without specific computational studies, this remains a theoretical postulation.
Thermodynamic Property Calculations
Thermodynamic properties are fundamental to understanding the stability, reactivity, and behavior of a compound under various conditions. Computational chemistry allows for the prediction of these properties, which can be correlated with experimental findings and used to predict the feasibility of chemical reactions. Standard thermodynamic properties of interest include the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv).
These properties for this compound would be calculated using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. The ideal gas, rigid rotor, and harmonic oscillator approximations are commonly employed in these computations.
Detailed Research Findings:
As with the NLO properties, a dedicated study on the calculated thermodynamic properties of this compound is not available in the public domain of scientific research. Therefore, no specific values can be reported. A representative table for such data is shown below.
| Thermodynamic Parameter | Calculated Value |
| Standard Enthalpy of Formation (ΔHf°) | Data not available |
| Standard Entropy (S°) | Data not available |
| Heat Capacity (Cv) | Data not available |
This table is for illustrative purposes only, as no specific data for this compound has been found.
The calculation of these properties would provide valuable information on the molecule's stability and energy at different temperatures, contributing to a more complete understanding of its chemical nature.
Research Applications and Future Directions
A Pivotal Intermediate in Complex Organic Synthesis
The strategic placement of reactive sites on the benzene (B151609) ring of Methyl 6-bromo-2-fluoro-3-hydroxybenzoate makes it a highly valuable precursor in multi-step organic syntheses. The bromine atom can participate in a variety of cross-coupling reactions, the hydroxyl group can be derivatized or act as a directing group, and the fluoro substituent can influence the electronic properties and metabolic stability of the final products.
A Gateway to Advanced Pharmaceuticals and Agrochemicals
In the realm of medicinal and agricultural chemistry, the development of novel bioactive compounds is paramount. Halogenated and hydroxylated benzoic acid derivatives are common motifs in many pharmaceutical and agrochemical agents. For instance, derivatives of 3-hydroxybenzoate have been utilized as starting materials for the synthesis of broad-spectrum antimicrobials. nih.gov The presence of both bromine and fluorine in this compound offers a dual handle for synthetic elaboration, potentially leading to the creation of new classes of therapeutic agents and crop protection chemicals. The fluorine atom, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity.
Building Block for Specialty Chemicals and Dyes
The reactivity of the aromatic ring in this compound also positions it as a potential building block for the synthesis of specialty chemicals and dyes. The bromo and hydroxy groups can be chemically modified to introduce chromophoric and auxochromic functionalities, which are essential for color. The specific substitution pattern can be leveraged to fine-tune the electronic and, consequently, the photophysical properties of the resulting dye molecules.
Forging the Future of Functional Materials
The electronic and structural characteristics of this compound suggest its potential for incorporation into advanced functional materials. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group can create interesting electronic properties that are desirable in materials science.
A Component for Organic Semiconductors and Photovoltaic Devices
While direct applications are yet to be reported, the structural motifs present in this compound are relevant to the field of organic electronics. Fluorinated and aromatic compounds are often used in the design of organic semiconductors and materials for photovoltaic devices. The fluorine atoms can influence the molecular packing and electronic energy levels, which are critical parameters for charge transport and device performance. Further research could explore the derivatization of this compound to create novel materials with tailored optoelectronic properties.
Exploring Coordination Chemistry and Supramolecular Systems
The carboxylate and hydroxyl groups of this compound and its derivatives can act as ligands for metal ions, opening up possibilities in coordination chemistry. The formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties is a plausible research direction. For example, related amino-hydroxybenzoate ligands have been used to construct 3D porous frameworks with magnetic and photoluminescent properties. mdpi.com The self-assembly of such molecules through non-covalent interactions could also lead to the development of novel supramolecular systems with applications in sensing, catalysis, and materials science. nih.gov
A Potential Tool for Unraveling Biochemical Mechanisms
In the field of biochemistry, small molecules are often used as probes to study the mechanisms of enzymatic reactions. The specific substitution pattern of this compound could make its derivatives suitable for such applications.
Probing Enzymatic Pathways in vitro
Derivatives of hydroxybenzoates are known to interact with various enzymes. For instance, 3-hydroxybenzoate can be converted to gentisate by the enzyme 3-hydroxybenzoate 6-hydroxylase. nih.gov By strategically modifying the structure of this compound, researchers could potentially design inhibitors or substrates for specific enzymes. These tailored molecules could serve as valuable tools for in vitro studies aimed at elucidating enzymatic mechanisms, identifying active sites, and screening for potential drug targets.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Application/Research Area |
| Methyl 4-bromo-3-hydroxybenzoate | C₈H₇BrO₃ | Synthesis of antimicrobials, supramolecular chemistry nih.gov |
| 3-Amino-4-hydroxybenzoate | C₇H₇NO₃ | Ligand for coordination polymers with magnetic and photoluminescent properties mdpi.com |
| 3-Hydroxybenzoate | C₇H₆O₃ | Substrate for 3-hydroxybenzoate 6-hydroxylase nih.gov |
Scaffold for Structure-Activity Relationship (SAR) Studies in Ligand Design (Non-clinical context)
There is currently no available research in the public domain that specifically utilizes this compound as a primary scaffold for structure-activity relationship (SAR) studies in the context of ligand design. Scientific literature does not detail systematic modifications of this particular molecule to probe the relationship between its structural features and any resulting biological or chemical activity.
While the individual functional groups present on the molecule—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring—are common motifs in medicinal chemistry and materials science, the specific arrangement in this compound has not been the subject of published SAR investigations. Therefore, no detailed research findings or data tables can be presented on this topic for this specific compound.
Q & A
Basic: What synthetic routes are available for preparing Methyl 6-bromo-2-fluoro-3-hydroxybenzoate?
Methodological Answer:
A plausible route involves esterification of the parent acid, 6-bromo-2-fluoro-3-hydroxybenzoic acid, using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, halogenation of a pre-functionalized aromatic ring (e.g., fluorination via Balz-Schiemann reaction followed by bromination) can precede esterification. Purity validation via HPLC (>95.0% by HLC) is critical, as seen in analogous bromo-fluoro benzoic acid derivatives . For regioselective hydroxylation, directing groups (e.g., boronic acids) may assist in positioning substituents, as demonstrated in related boronate intermediates .
Basic: How can the structure of this compound be confirmed?
Methodological Answer:
Combine multiple analytical techniques:
- NMR : Assign signals using ¹H, ¹³C, and 2D-COSY/HMQC to resolve overlapping peaks (e.g., distinguishing aromatic protons adjacent to Br/F).
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation. Use SHELXL for refinement and ORTEP-III for visualization .
- MS : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺).
- FT-IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad ~3300 cm⁻¹) functionalities.
Advanced: How to address conflicting crystallographic data during structure refinement?
Methodological Answer:
Discrepancies in XRD data (e.g., poor R-factors or thermal motion artifacts) often arise from disordered substituents (e.g., Br/F). Mitigation strategies:
- Use SHELXL ’s restraints for bond distances/angles to model disorder .
- Validate against spectroscopic data (e.g., NMR coupling constants for F–H interactions).
- Employ TWINABS for twinned crystals, common in halogenated aromatics due to symmetry challenges .
Advanced: How to optimize regioselective functionalization without disrupting the ester group?
Methodological Answer:
Protect the hydroxyl group (e.g., TBS or acetyl) before introducing additional substituents. For bromine substitution (e.g., Suzuki coupling), use Pd catalysts with ligands (e.g., SPhos) tolerant to ester moieties. Monitor reaction progress via LC-MS to detect byproducts. For fluorinated analogs, consider electrophilic fluorination (e.g., Selectfluor) under mild conditions to avoid ester hydrolysis .
Advanced: How to resolve solubility challenges in reaction design?
Methodological Answer:
this compound’s limited solubility in polar aprotic solvents (e.g., DMF, DMSO) can hinder reactions. Solutions:
- Use mixed solvent systems (e.g., THF:H₂O with phase-transfer catalysts).
- Derivatize the hydroxyl group (e.g., silylation) to enhance lipophilicity.
- For crystallization, employ slow evaporation in dichloromethane:hexane (1:3) to grow high-quality crystals .
Basic: What are common impurities in this compound synthesis?
Methodological Answer:
Key impurities include:
- Debrominated byproducts : Monitor via GC-MS or HPLC retention times.
- Ester hydrolysis products (e.g., free acid): Detect using TLC (Rf shift) or ¹H NMR (disappearance of methyl ester peak at ~3.9 ppm).
- Ortho-substitution artifacts : Minimize via low-temperature bromination (e.g., NBS in CCl₄ at 0°C) .
Advanced: How to design a stability study under varying pH/temperature?
Methodological Answer:
- pH Stability : Prepare buffers (pH 1–13) and incubate at 25°C. Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis.
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds. For solution-phase studies, reflux in toluene/ethanol and track degradation via ¹⁹F NMR .
Advanced: How to handle steric hindrance in cross-coupling reactions?
Methodological Answer:
The bromine and hydroxyl groups create steric barriers. Strategies:
- Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates in Suzuki-Miyaura couplings.
- Microwave-assisted heating (100–150°C) enhances reaction rates in hindered systems.
- Pre-functionalize via boronate esters to improve reactivity, as seen in related arylboronic acid syntheses .
Basic: What safety precautions are needed for handling this compound?
Methodological Answer:
- Toxicity : Assume mutagenic potential (analogous to brominated aromatics in ). Use fume hoods and PPE.
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation. Desiccate to avoid ester hydrolysis .
Advanced: How to scale up synthesis while maintaining yield?
Methodological Answer:
- Optimize stoichiometry via DoE (Design of Experiments) for critical steps (e.g., bromination).
- Use flow chemistry for esterification to enhance mixing and heat transfer.
- Purify via column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
